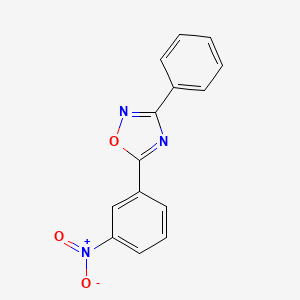

![molecular formula C20H32N4O3 B5505528 3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative within the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-one, which has been explored for various chemical and pharmacological properties. The structure comprises a spiro arrangement that integrates a diazaspiro backbone with a pyrazole moiety, potentially affecting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves regioselective synthesis methods, often starting from furan derivatives. For instance, Farag et al. (2008) discuss the synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene derivatives using cycloaddition reactions, which could relate to methods for synthesizing our compound of interest. This could involve multiple steps, including cycloaddition, hydrazine hydration, and intramolecular cyclization (Farag, Elkholy, & Ali, 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro compounds involves spirocyclic systems that are connected to heterocyclic rings. The specific arrangements and substitutions on the rings can significantly impact the compound's chemical behavior and physical properties. Energy minimization techniques and structural analysis are essential for understanding the stability and reactivity of these compounds.

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, such as intramolecular cyclization, which could lead to different structural motifs. The presence of functional groups, such as the pyrazole moiety and the diazaspiro backbone, influence their reactivity towards nucleophiles and electrophiles. Georgiadis (1986) and others have explored reactions yielding different spirocyclic and heterocyclic products, indicating the compound's versatility in chemical transformations (Georgiadis, 1986).

Applications De Recherche Scientifique

Regioselective Synthesis Applications

Regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition reactions demonstrates the compound's relevance in synthetic organic chemistry. These derivatives are important for constructing complex molecular architectures, indicating potential for developing novel pharmaceuticals or materials (Farag, Elkholy, & Ali, 2008).

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, substituted with various groups, for antihypertensive applications highlights the medicinal chemistry significance of diazaspirodecanone derivatives. These compounds, when screened in spontaneous hypertensive rats, showed potential as antihypertensive agents, indicating the utility of such structures in drug discovery processes for cardiovascular diseases (Caroon et al., 1981).

Electrophilic Amination Applications

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane provides insights into the utility of spirocyclic compounds in organic synthesis, particularly for introducing amino groups into substrates. This technique is significant for constructing nitrogen-containing molecules, which are ubiquitous in bioactive compounds and pharmaceuticals (Andreae et al., 1992).

NK2 Receptor Antagonist Applications

Spiropiperidines, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, acting as potent and selective non-peptide tachykinin NK2 receptor antagonists, underscore the potential of these compounds in developing therapies for respiratory disorders. Their high NK2 receptor affinity and selectivity over NK1 receptors suggest their importance in medicinal chemistry research for targeting specific receptors (Smith et al., 1995).

Propriétés

IUPAC Name |

3-(2-ethylbutyl)-8-[3-(1-methylpyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O3/c1-4-16(5-2)14-24-15-20(27-19(24)26)8-10-23(11-9-20)18(25)7-6-17-12-21-22(3)13-17/h12-13,16H,4-11,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTOSQSOUXNHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CC2(CCN(CC2)C(=O)CCC3=CN(N=C3)C)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

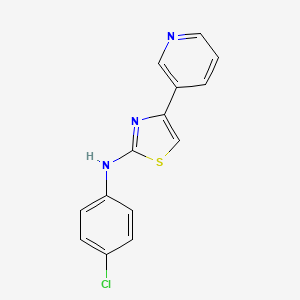

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

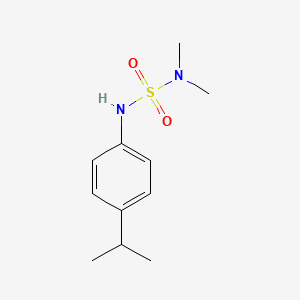

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![methyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5505495.png)

![N-cyclohexyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5505506.png)

![4-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,8-dimethylquinoline](/img/structure/B5505522.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)